μ-Opioid Receptor Affinity: Tramadol vs. Morphine and Tapentadol
Tramadol itself is a weak μ-opioid receptor (MOR) agonist. Its parent compound Ki is approximately 17,000 nM for human MOR, which is roughly 2,400-fold lower affinity than morphine (Ki = 7.1 nM) [1]. This is further contextualized by a uniform assay that placed tramadol in the lowest affinity category (Ki > 100 nM), specifically at 12,486 nM, contrasting with morphine (Ki = 1-100 nM) and tapentadol which has an affinity roughly 2-3 times higher than tramadol's [2][3]. This demonstrates that tramadol's analgesic effect is not primarily driven by its parent compound's MOR binding.
| Evidence Dimension | μ-opioid receptor (MOR) binding affinity (Ki) |
|---|---|
| Target Compound Data | 17,000 nM (parent); 12,486 nM (parent, uniform assay) |
| Comparator Or Baseline | Morphine: 7.1 nM; Tapentadol: estimated 2-3 times higher affinity than tramadol (lower Ki) |
| Quantified Difference | Tramadol parent affinity is ~2,400-fold lower (weaker) than morphine; Tapentadol affinity is 2-3 fold higher (stronger) than tramadol. |
| Conditions | Cloned human MOR expressed in HN9.10 neuroblastoma cells for 17,000 nM data [1]; recombinant human MOR in a cell membrane preparation for 12,486 nM data [2]. |
Why This Matters
This data establishes tramadol's fundamental difference from traditional opioids, requiring selection when a lower intrinsic MOR-mediated side effect liability (e.g., respiratory depression) is desired, but its efficacy is contingent on metabolic activation.
- [1] Lai J, Ma SW, Porreca F, Raffa RB. Tramadol, M1 metabolite and enantiomer affinities for cloned human opioid receptors expressed in transfected HN9.10 neuroblastoma cells. Eur J Pharmacol. 1996 Dec 5;316(2-3):369-72. PMID: 8982709. View Source
- [2] Volpe DA, McMahon Tobin GA, Mellon RD, Katki AG, Parker RJ, Colatsky T, Kropp TJ, Verbois SL. Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regul Toxicol Pharmacol. 2011 Apr;59(3):385-90. doi: 10.1016/j.yrtph.2010.12.007. View Source
- [3] Roulet L, Rollason V, Desmeules J, Piguet V. Tapentadol Versus Tramadol: A Narrative and Comparative Review of Their Pharmacological, Efficacy and Safety Profiles in Adult Patients. Drugs R D. 2021 Jun;21(2):149-166. doi: 10.1007/s40268-021-00347-2. View Source
